molecular formula C26H23N3O4 B307977 2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE

2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE

Cat. No.: B307977
M. Wt: 441.5 g/mol
InChI Key: GYMDKMPTECUYCK-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-methoxy-4-formylphenol, followed by the reaction with N-phenylacetamide under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 3-(2-(5-(3-methylbenzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenylquinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}-N~1~-PHENYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C26H23N3O4/c1-18-22(26(31)29(28-18)21-11-7-4-8-12-21)15-19-13-14-23(24(16-19)32-2)33-17-25(30)27-20-9-5-3-6-10-20/h3-16H,17H2,1-2H3,(H,27,30)/b22-15-

InChI Key

GYMDKMPTECUYCK-JCMHNJIXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)OC)C4=CC=CC=C4

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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